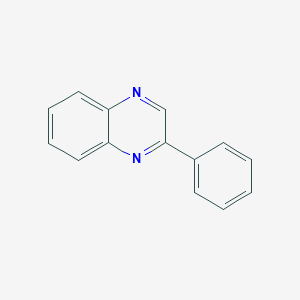

2-Phenylquinoxaline

Overview

Description

2-Phenylquinoxaline is a chemical compound with the molecular formula C14H10N2 . It has an average mass of 206.243 Da and a monoisotopic mass of 206.084396 Da .

Synthesis Analysis

The synthesis of 2-Phenylquinoxaline has been reported in several studies . One efficient and environmentally friendly method involves the reaction of Acetophenone, N-bromosuccinimide, and 1,2-phenylenediamine under ultrasound irradiation in glycerol-water . Another method involves the oxidative cyclization of α-hydroxyketone and o-phenylenediamine (OPD) using Cu(BDC) as a heterogeneous catalyst .

Molecular Structure Analysis

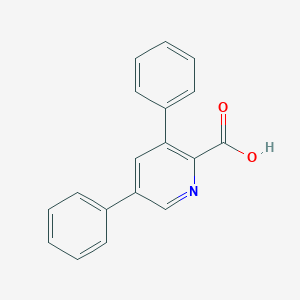

The molecular structure of 2-Phenylquinoxaline consists of a quinoxaline core with a phenyl group attached at the 2-position .

Chemical Reactions Analysis

Quinoxaline, the core structure of 2-Phenylquinoxaline, has been a subject of extensive research due to its wide range of physicochemical and biological activities . Various synthetic strategies have been developed to decorate the quinoxaline scaffold with proper functional groups .

Scientific Research Applications

Imaging Probes for Alzheimer's Disease

2-Phenylquinoxaline derivatives have been researched for their potential as positron emission tomography (PET) probes in imaging β-amyloid plaques in Alzheimer's disease. Studies have developed fluoro-pegylated 2-phenylquinoxaline derivatives with high binding affinity to Aβ(1-42) aggregates, showing potential for PET imaging in the human brain (Yu et al., 2012).

Tautomerism and Redox Properties

Research on the tautomerism of dihydroquinoxalines derived from 2-phenylquinoxaline revealed interesting redox properties. The primary product of 2-phenylquinoxaline reduction undergoes a tautomeric rearrangement, influencing its reactivity as a reducing agent (Schellenberg, 1970).

Antimicrobial Activity

Certain 2-phenylquinoxalines N-oxides have demonstrated antimicrobial activity, particularly against Trichomonas vaginalis. The structure of these compounds has been elucidated, providing insights into their potential as antimicrobial agents (Loriga et al., 1990).

Green Synthesis Methods

An environmentally friendly and efficient method for synthesizing 2-phenylquinoxaline using ultrasound irradiation in glycerol-water has been developed. This green chemistry approach offers advantages like avoiding toxic catalysts and volatile organic media (Shaikh et al., 2020).

Tau Imaging Agents for Alzheimer's Disease

Fluorine-18 labeled 2-phenylquinoxaline derivatives have been evaluated as potential imaging agents for Tau tangles in Alzheimer's disease. These derivatives exhibit high selectivity for tangles and promising fluorescent properties, which could aid in the diagnosis of Alzheimer's (Zhou et al., 2021).

β-Amyloid Plaques Imaging

Studies have synthesized 2-phenylquinoxaline derivatives for imaging β-amyloid plaques in Alzheimer's disease. These derivatives vary in their affinity for Aβ aggregates and have shown potential in labeling Aβ plaques in vivo (Yoshimura et al., 2013).

Anticancer Activities

Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds derived from 2-phenylquinoxaline have shown significant anticancer activity. These compounds have been tested against various cancer cell lines, showing promising results as potential chemotherapeutic agents (El Rayes et al., 2019).

Organic Light Emitting Diodes (OLEDs)

The electron transport properties of soluble tris-phenylquinoxalines have been studied, indicating their high potential as electron transport materials for OLEDs. These compounds exhibit high electron mobilities, making them suitable for use in OLED technology (Redecker et al., 1999).

Safety And Hazards

Future Directions

Quinoxaline derivatives, including 2-Phenylquinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Given the current pandemic situation and the need to combat deadly pathogens, there is a significant focus on developing new synthetic routes for quinoxaline derivatives . This focus on green chemistry and cost-effective methods suggests a promising future for the development of 2-Phenylquinoxaline and related compounds .

properties

IUPAC Name |

2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNCDHYYJATYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198244 | |

| Record name | Quinoxaline, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylquinoxaline | |

CAS RN |

5021-43-2 | |

| Record name | Quinoxaline, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)

![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)

![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)